An In-Depth Technical Guide to (S)-3-(4-Chlorophenyl)pyrrolidine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to (S)-3-(4-Chlorophenyl)pyrrolidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-(4-Chlorophenyl)pyrrolidine is a chiral cyclic secondary amine that has garnered significant attention in medicinal chemistry and drug discovery. The pyrrolidine ring is a privileged scaffold, appearing in numerous natural products and FDA-approved drugs, owing to its favorable physicochemical properties and its ability to introduce conformational rigidity and stereochemical complexity into molecules.[1][2] The incorporation of a 4-chlorophenyl group at the 3-position of the pyrrolidine ring introduces a key structural motif that can engage in various biological interactions, making this compound a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the basic properties, synthesis, analytical characterization, and applications of (S)-3-(4-Chlorophenyl)pyrrolidine, with a focus on insights relevant to researchers and drug development professionals.
Physicochemical and Basic Properties
Understanding the fundamental physicochemical properties of (S)-3-(4-Chlorophenyl)pyrrolidine is crucial for its effective use in synthesis and drug design. As a secondary amine, it exhibits basic properties.
Table 1: Physicochemical Properties of 3-(4-Chlorophenyl)pyrrolidine
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ClN | [3] |
| Molecular Weight | 181.66 g/mol | [3] |
| Predicted pKa | 9.99 ± 0.10 | |
| Predicted logP | 2.3 | [3] |
| Predicted Water Solubility | Log10 of Water solubility in mol/l: -2.80 | [4] |
| Boiling Point | 275.6 ± 33.0 °C (Predicted) | |
| Density | 1.129 ± 0.06 g/cm³ (Predicted) | |
| Specific Rotation [α] | Data not available |
The basicity of the pyrrolidine nitrogen, indicated by its predicted pKa, is a key characteristic. This allows for the formation of salts, which can be advantageous for purification and for formulating active pharmaceutical ingredients (APIs) with improved solubility and stability. The predicted logP suggests a moderate lipophilicity, which is often a desirable trait for drug candidates, balancing aqueous solubility with membrane permeability.
Enantioselective Synthesis Strategies
The synthesis of enantiomerically pure (S)-3-(4-Chlorophenyl)pyrrolidine is a critical step in its utilization for drug development, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Several stereoselective methods for the synthesis of chiral pyrrolidines have been reported, which can be adapted for the synthesis of the target molecule.[5]
Conceptual Synthesis Workflow
A common strategy for the enantioselective synthesis of 3-substituted pyrrolidines involves the use of a chiral starting material or a chiral catalyst. One plausible approach starts from a chiral precursor such as a derivative of aspartic acid or malic acid.
Caption: General workflow for the synthesis of (S)-3-(4-Chlorophenyl)pyrrolidine.
Exemplary Protocol: Asymmetric Synthesis from a Chiral Precursor
Step 1: Starting Material Preparation
-
Protect the amino group of a suitable chiral starting material, for example, (S)-aspartic acid dimethyl ester, using a suitable protecting group like Boc anhydride.
-
Reduce one of the ester groups selectively to an alcohol.
Step 2: Introduction of the Phenyl Group
-
Activate the remaining carboxylic acid group.
-
Perform a Friedel-Crafts acylation with chlorobenzene to introduce the 4-chlorophenyl group. This step's feasibility and regioselectivity would need careful optimization.
Step 3: Cyclization to form the Pyrrolidine Ring
-
Convert the alcohol to a good leaving group (e.g., a tosylate or mesylate).
-
Induce intramolecular cyclization via nucleophilic attack of the deprotected amine onto the carbon bearing the leaving group.
Step 4: Final Deprotection
-
Remove the protecting group from the pyrrolidine nitrogen to yield the final product, (S)-3-(4-Chlorophenyl)pyrrolidine.
Disclaimer: This is a generalized protocol and requires significant optimization and experimental validation for successful implementation.
Analytical Characterization
The confirmation of the structure and the determination of the enantiomeric purity of (S)-3-(4-Chlorophenyl)pyrrolidine are paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. While specific spectra for the (S)-enantiomer are not publicly available, the expected signals for the racemic mixture can be predicted. The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the chlorophenyl group and the aliphatic protons of the pyrrolidine ring.[7][8][9] ¹³C NMR would provide information on the number and types of carbon atoms present.[3]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, which can aid in structural confirmation. The expected molecular ion peak for C₁₀H₁₂ClN would be at m/z 181.0658 (for the most abundant isotopes).[10][11][12]
Chiral Chromatography
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound.[13][14][15][16][17]
Table 2: General Chiral HPLC Method Parameters
| Parameter | Recommendation |
| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives) or protein-based CSPs. |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). |
| Detection | UV detection at a wavelength where the chlorophenyl group absorbs (typically around 220-230 nm). |
| Flow Rate | Typically 0.5 - 1.5 mL/min. |
| Column Temperature | Controlled at a constant temperature (e.g., 25 °C) to ensure reproducibility. |
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: Choose a suitable chiral column, for instance, a cellulose-based CSP.
-
Mobile Phase Preparation: Prepare a mobile phase of hexane and isopropanol in a ratio determined through method development (e.g., 90:10 v/v).
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.
-
Injection and Analysis: Inject the sample and record the chromatogram. The two enantiomers should elute at different retention times.
-
Quantification: The enantiomeric excess can be calculated from the peak areas of the two enantiomers.
Caption: A simplified workflow for chiral HPLC analysis.
Applications in Drug Discovery and Development
The (S)-3-(4-Chlorophenyl)pyrrolidine scaffold is a valuable building block in the design of a wide range of biologically active molecules. The pyrrolidine ring provides a three-dimensional structure that can effectively present substituents for interaction with biological targets.[18][19] The 4-chlorophenyl group can participate in various non-covalent interactions, such as hydrophobic interactions, π-π stacking, and halogen bonding, which can enhance binding affinity and selectivity for a target protein.
Structure-Activity Relationship (SAR) Insights
The specific stereochemistry at the C3 position of the pyrrolidine ring is often crucial for biological activity. The (S)-configuration may orient the 4-chlorophenyl group in a specific spatial arrangement that is optimal for binding to a particular receptor or enzyme active site. Structure-activity relationship (SAR) studies of compounds containing this moiety often reveal that the (R)-enantiomer has significantly lower or a different pharmacological activity.[6]
Therapeutic Areas of Interest
Derivatives of 3-phenylpyrrolidine have been investigated for their potential in various therapeutic areas, including:
-
Central Nervous System (CNS) Disorders: The lipophilicity of the 4-chlorophenyl group can facilitate crossing the blood-brain barrier, making this scaffold suitable for developing drugs targeting CNS receptors.
-
Anticancer Agents: The pyrrolidine scaffold is found in several anticancer drugs, and modifications with the 4-chlorophenyl group can lead to compounds with potent antiproliferative activity.[20]
-
Antiviral and Antibacterial Agents: The unique structural features of this scaffold can be exploited to design inhibitors of viral or bacterial enzymes.[18]
For instance, 3-(p-chlorophenyl)pyrrolidine has been studied as a prodrug for GABAergic agents.[21] This suggests that the (S)-enantiomer could be a precursor to stereospecific neurologically active compounds.
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[22]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Potential Hazards (based on related compounds):
-
May be harmful if swallowed or inhaled.[22]
-
May cause skin and eye irritation.[23]
-
The parent compound, pyrrolidine, is a flammable liquid and corrosive.[22]
It is imperative to consult the specific SDS provided by the supplier before handling this compound.
Conclusion
(S)-3-(4-Chlorophenyl)pyrrolidine is a chiral building block with significant potential in drug discovery and development. Its well-defined stereochemistry and the presence of the 4-chlorophenyl group offer opportunities for designing potent and selective therapeutic agents. A thorough understanding of its basic properties, coupled with robust enantioselective synthesis and analytical characterization methods, is essential for its effective utilization. As research in medicinal chemistry continues to evolve, the strategic incorporation of scaffolds like (S)-3-(4-Chlorophenyl)pyrrolidine will undoubtedly contribute to the development of novel and improved medicines.
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